1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene, phenyl, and sulfanyl groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide involves multiple steps, typically starting with the preparation of the anthracene core. The reaction conditions often include the use of solvents like acetic acid and reagents such as hydrogen peroxide for oxidation reactions . Industrial production methods may involve microwave activation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide with hydrogen peroxide in acetic acid can yield sulfinyl and sulfonyl derivatives . Common reagents used in these reactions include hydrogen peroxide and acetic acid, with microwave activation often employed to improve reaction rates and selectivity .
Scientific Research Applications
1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, its derivatives are studied for potential antimicrobial and anticancer properties . In the industry, it may be used in the development of advanced materials due to its unique structural characteristics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit certain enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide can be compared with similar compounds such as 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole . These compounds share similar structural features but differ in their oxidation states and specific functional groups, which can influence their chemical reactivity and applications .
Properties
Molecular Formula |
C28H19NO3S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfanyl-9,10-dioxo-N-phenylanthracene-2-carboxamide |
InChI |
InChI=1S/C28H19NO3S/c1-17-11-13-19(14-12-17)33-27-23(28(32)29-18-7-3-2-4-8-18)16-15-22-24(27)26(31)21-10-6-5-9-20(21)25(22)30/h2-16H,1H3,(H,29,32) |
InChI Key |
FQWUHRXDCOHSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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